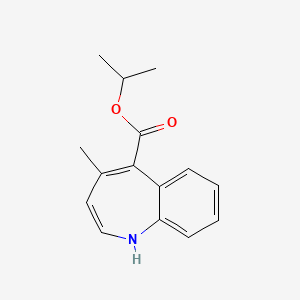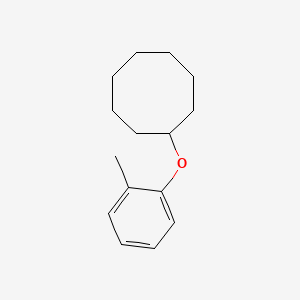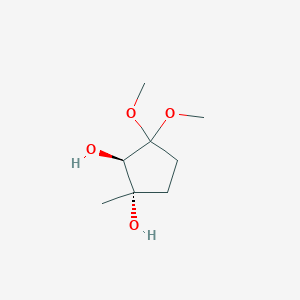
Glycyl-L-glutaminyl-L-isoleucyl-L-isoleucyl-L-asparaginyl-L-leucyl-L-lysine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycyl-L-glutaminyl-L-isoleucyl-L-isoleucyl-L-asparaginyl-L-leucyl-L-lysine is a peptide compound composed of seven amino acids: glycine, glutamine, isoleucine, asparagine, leucine, and lysine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-glutaminyl-L-isoleucyl-L-isoleucyl-L-asparaginyl-L-leucyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, protected by a temporary protecting group, is attached to the resin.
Deprotection: The protecting group is removed to expose the amino group.
Coupling: The next amino acid, also protected, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and purification: The peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the gene encoding the peptide is inserted into a host organism, such as bacteria or yeast, which then produces the peptide.
Análisis De Reacciones Químicas
Types of Reactions
Glycyl-L-glutaminyl-L-isoleucyl-L-isoleucyl-L-asparaginyl-L-leucyl-L-lysine can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at the methionine and cysteine residues if present.
Reduction: Disulfide bonds, if any, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of sulfoxides or sulfonic acids, while reduction will yield free thiol groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Glycyl-L-glutaminyl-L-isoleucyl-L-isoleucyl-L-asparaginyl-L-leucyl-L-lysine is used as a model peptide to study peptide synthesis, folding, and stability.
Biology
In biology, this peptide can be used to study protein-protein interactions, enzyme-substrate interactions, and cellular uptake mechanisms.
Medicine
Industry
In the industrial sector, this peptide can be used in the production of bioactive compounds, as a component in cosmetics, and in the development of novel materials.
Mecanismo De Acción
The mechanism of action of Glycyl-L-glutaminyl-L-isoleucyl-L-isoleucyl-L-asparaginyl-L-leucyl-L-lysine involves its interaction with specific molecular targets, such as enzymes, receptors, or other proteins. The peptide may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
- Glycyl-L-glutaminyl-L-isoleucyl-L-asparaginyl-L-leucyl-L-lysine
- Glycyl-L-glutaminyl-L-isoleucyl-L-isoleucyl-L-asparaginyl-L-leucyl-L-arginine
- Glycyl-L-glutaminyl-L-isoleucyl-L-isoleucyl-L-asparaginyl-L-leucyl-L-histidine
Uniqueness
Glycyl-L-glutaminyl-L-isoleucyl-L-isoleucyl-L-asparaginyl-L-leucyl-L-lysine is unique due to its specific amino acid sequence, which imparts distinct structural and functional properties. This uniqueness allows it to interact with specific molecular targets and exhibit unique biological activities compared to other similar peptides.
Propiedades
Número CAS |
849208-75-9 |
|---|---|
Fórmula molecular |
C35H64N10O10 |
Peso molecular |
784.9 g/mol |
Nombre IUPAC |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[(2-aminoacetyl)amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C35H64N10O10/c1-7-19(5)28(45-34(53)29(20(6)8-2)44-30(49)21(12-13-25(38)46)40-27(48)17-37)33(52)43-24(16-26(39)47)32(51)42-23(15-18(3)4)31(50)41-22(35(54)55)11-9-10-14-36/h18-24,28-29H,7-17,36-37H2,1-6H3,(H2,38,46)(H2,39,47)(H,40,48)(H,41,50)(H,42,51)(H,43,52)(H,44,49)(H,45,53)(H,54,55)/t19-,20-,21-,22-,23-,24-,28-,29-/m0/s1 |
Clave InChI |
YYFRGGWBPOHPQT-TZDRZOCHSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)CN |
SMILES canónico |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-Bromo-2-[(3-bromoanilino)methyl]phenol](/img/structure/B14204725.png)


![1-[(2,3-Dimethylbut-2-en-1-yl)oxy]-3,5-dimethoxybenzene](/img/structure/B14204754.png)
![2-({4-[4-(Trifluoromethyl)phenyl]piperidin-1-yl}methyl)-1H-indole](/img/structure/B14204762.png)

![1-[2-(4-Methoxyphenyl)-4H-1,4-benzothiazin-4-yl]ethan-1-one](/img/structure/B14204767.png)




